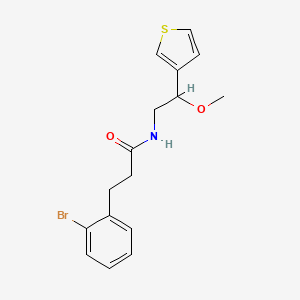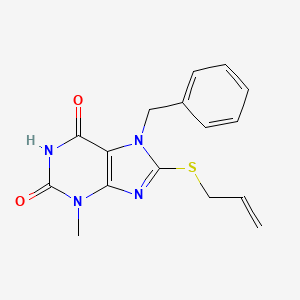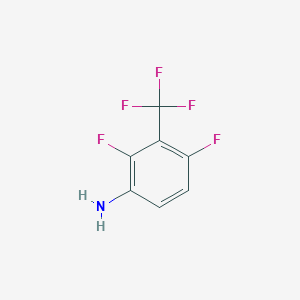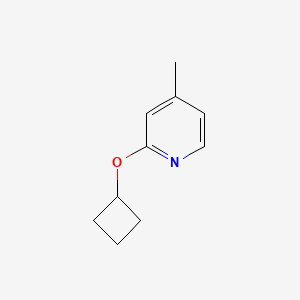
2-Cyclobutoxy-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutoxy-4-methylpyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is a pyridine derivative that has a unique structure, making it an interesting molecule to study.
Wissenschaftliche Forschungsanwendungen
Radical Stabilization and Material Applications
Research by Li et al. (2013) on a series of [2]rotaxanes showcased the stabilization of BIPY(•+) radical cations, indicating the potential of similar pyridine derivatives in the construction of paramagnetic materials and conductive molecular electronic devices. The findings underscore the relevance of pyridine derivatives in advanced material science, particularly in enhancing the stability of radical cations for electronic applications (Li et al., 2013).
Antiproliferative Activity and DNA Interaction
A study by Li et al. (2019) on Zinc(II) Terpyridine Complexes demonstrated the impact of substituent effects on photoluminescence and antiproliferative activity, as well as the interaction with DNA. This research highlights the utility of pyridine derivatives in medicinal chemistry, particularly in the design of compounds with potential anticancer activity (Li et al., 2019).
Synthesis and Chemical Reactivity
Johnson et al. (2011) explored the mechanism of dimethylarginine dimethylaminohydrolase inactivation by 4-halopyridines, presenting a novel protein modifier that raises the possibility of broader applications for the 4-halopyridine motif. This work is crucial for understanding the chemical reactivity of pyridine derivatives and developing biological probes and therapeutics (Johnson et al., 2011).
Nickel-Catalyzed Cycloaddition
Stolley et al. (2011) reported the nickel-catalyzed [2+2+2] cycloaddition of diynes and cyanamides, producing bicyclic N,N-disubstituted 2-aminopyridines. This synthesis method underscores the versatility of pyridine derivatives in organic synthesis, offering a regioselective approach to constructing complex pyridine-containing molecules (Stolley et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound has diverse applications in scientific research, suggesting that it may interact with a variety of molecular targets.
Biochemical Pathways
, it’s plausible that this compound could influence a variety of pathways due to its structural features. For instance, it might be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Given its potential role in scientific research, it’s plausible that this compound could have diverse effects on cellular function, potentially influencing cell signaling, metabolic processes, or other cellular functions.
Eigenschaften
IUPAC Name |
2-cyclobutyloxy-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-5-6-11-10(7-8)12-9-3-2-4-9/h5-7,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJSVSVRWNZVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

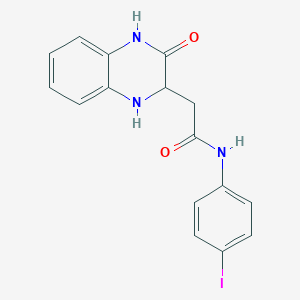
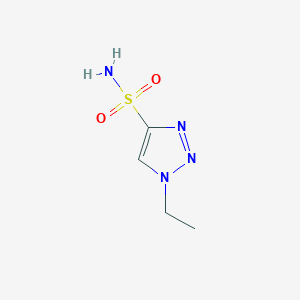

![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2740664.png)



![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2740671.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2740672.png)
![2-Chloro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methylpropanamide](/img/structure/B2740673.png)
